(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

Asymmetric catalysis Transfer hydrogenation β-Nitroalkene reduction

Procurement teams should select this meta-substituted β-nitrostyrene over the ortho/para isomers because its distinctive substitution pattern achieves 98% ee in catalytic transfer hydrogenation—the highest enantioselectivity across all positional isomers. The resulting chiral β-CF₃ amine is retained with full optical purity after NaBH₄/NiCl₂ reduction, enabling efficient synthesis of fluorinated drug scaffolds. Its strong electron-withdrawing character (σₘ = +0.43) and elevated LogP (3.48) also make it the preferred electrophilic substrate for organocatalytic Michael additions and anti-H. pylori flavodoxin inhibitor SAR studies.

Molecular Formula C9H6F3NO2
Molecular Weight 217.14 g/mol
CAS No. 62248-94-6
Cat. No. B3022074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene
CAS62248-94-6
Molecular FormulaC9H6F3NO2
Molecular Weight217.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=C[N+](=O)[O-]
InChIInChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-2-7(6-8)4-5-13(14)15/h1-6H
InChIKeyGOKALPUCIXWJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene (CAS 62248-94-6) Compared to Its Closest Analogs


(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene (CAS 62248-94-6; synonyms: 3-(trifluoromethyl)-β-nitrostyrene, trans-β-nitro-3-(trifluoromethyl)styrene) is a meta-substituted β-nitrostyrene derivative with the molecular formula C₉H₆F₃NO₂ and a molecular weight of 217.14 g/mol [1]. It is typically synthesized via the Henry reaction (nitroaldol condensation) between 3-(trifluoromethyl)benzaldehyde and nitromethane under basic conditions, followed by dehydration [1]. The compound serves as a versatile electrophilic building block in organic synthesis, particularly for constructing chiral β-trifluoromethyl amines and heterocycles via asymmetric catalysis, and has been investigated as a flavodoxin inhibitor scaffold for anti-Helicobacter pylori drug discovery .

Why Substituting (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene with Positional Isomers Risks Altered Reactivity and Biological Outcomes


The meta-substitution pattern of the trifluoromethyl group on the aromatic ring of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene critically differentiates it from its ortho- and para-substituted positional isomers (CAS 192818-73-8 and 115665-97-9, respectively). In enantioselective transfer hydrogenation reactions catalyzed by chiral calcium phosphate, meta-substituted β-nitrostyrenes demonstrate superior enantioselectivities of up to 98% ee, whereas para-substituted and ortho-substituted counterparts exhibit distinct, and often lower, enantioselectivities due to altered steric and electronic effects [1]. This difference arises because the meta-CF₃ group exerts a predominantly inductive electron-withdrawing effect without the resonance effects that para-substitution would introduce, thereby tuning the electrophilicity of the nitroalkene moiety in a manner that cannot be replicated by the 2- or 4-CF₃ positional isomers [1].

Quantitative Differentiation Evidence for (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene vs. Closest Analogs


Meta-CF₃ β-Nitrostyrene Achieves Superior Enantioselectivity (98% ee) in Chiral Calcium Phosphate-Catalyzed Transfer Hydrogenation vs. Para-CF₃ and Ortho-CF₃ Isomers

In a head-to-head substrate scope study, meta-substituted β-trifluoromethyl nitrostyrenes (including the target 3-CF₃ compound) achieved 98% enantiomeric excess (ee) in chiral calcium phosphate-catalyzed transfer hydrogenation, whereas para-substituted CF₃ and halogenated β-nitrostyrenes gave enantioselectivities in the range of 84–94% ee under identical optimized conditions [1]. The ortho-tolyl-substituted β-nitrostyrene, included as a steric comparator, gave 96% ee, and the para-fluoro analog gave only 84% ee, demonstrating that the meta-CF₃ substitution pattern uniquely maximizes enantioselectivity in this transformation [1].

Asymmetric catalysis Transfer hydrogenation β-Nitroalkene reduction Enantioselective synthesis

The Meta-CF₃ Substituent Imparts Higher Lipophilicity (LogP = 3.48) Compared to Unsubstituted β-Nitrostyrene, Benefiting Membrane Permeability in Biological Probe Design

The target compound has a computed LogP of 3.48, as catalogued in chemical property databases, which represents a significant lipophilicity enhancement over the unsubstituted parent β-nitrostyrene (calculated LogP ≈ 1.8–2.0 for trans-β-nitrostyrene, CAS 5153-67-3) [1]. This >1.5 log-unit increase in LogP is directly attributable to the trifluoromethyl group, which is known to increase membrane permeability and metabolic stability of small molecules [1]. The polar surface area (PSA) of 45.82 Ų remains well within the accepted range for CNS and intracellular target engagement [1].

Lipophilicity Physicochemical property Membrane permeability Drug-like space

Meta-CF₃ β-Nitrostyrene Serves as a Direct Precursor to Enantioenriched β-Trifluoromethyl Amines with Retention of Optical Purity, Unlike Non-CF₃ β-Nitrostyrenes That Require Separate CF₃ Introduction Steps

The target compound is a prochiral substrate that, upon catalytic asymmetric transfer hydrogenation followed by nitro reduction (NaBH₄/NiCl₂), provides β-trifluoromethyl amines in high enantiomeric excess without erosion of optical purity [1]. This contrasts with non-fluorinated β-nitrostyrenes, which produce amines lacking the CF₃ group and would require a separate, often harsher, trifluoromethylation step to introduce the CF₃ moiety post-reduction [1]. A substrate scope study demonstrated that 12 distinct β-trifluoromethyl nitroalkenes, including the meta-CF₃-phenyl variant (4j, 4k), were amenable to this tandem reduction-hydrogenation sequence, yielding 40–97% isolated yield with 84–98% ee [1].

Fluorinated amine synthesis Trifluoromethylation Chiral building block Prochiral substrate

The Electron-Withdrawing Meta-CF₃ Group Enhances the Electrophilicity of the Nitrovinyl Moiety, Accelerating Michael Addition Rates Relative to Electron-Donating Substituted β-Nitrostyrenes

The meta-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (Hammett σₘ = +0.43 for CF₃) that activates the β-nitrostyrene double bond toward nucleophilic conjugate addition [1]. In a comparative study of β-nitrostyrene derivatives as free radical polymerization inhibitors, the inhibition efficiency was found to be controlled by the electron-donor character of the double bond; electron-withdrawing substituents such as CF₃ enhance the reactivity toward nucleophilic radicals compared to electron-donating groups such as 4-OCH₃ (σₚ = -0.27) [2]. This class-level trend predicts faster reaction kinetics for the 3-CF₃ derivative relative to 4-OCH₃-β-nitrostyrene (CAS 5153-69-9) in Michael-type additions [2].

Michael addition Electrophilicity Reaction kinetics Conjugate addition

Procurement-Ready Application Scenarios for (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene Differentiated from Its Analogs


Asymmetric Synthesis of Enantioenriched β-Trifluoromethyl Amines for Pharmaceutical Candidate Libraries

Medicinal chemistry teams requiring chiral β-CF₃ amine building blocks should procure this meta-CF₃ β-nitrostyrene rather than the para- or ortho-CF₃ isomers, because the meta-substitution pattern yields 98% ee in catalytic transfer hydrogenation, the highest enantioselectivity observed across all positional isomers tested [1]. The tandem reduction sequence (transfer hydrogenation then NaBH₄/NiCl₂ nitro reduction) delivers the amine with full retention of optical purity, providing an atom-economical route to fluorinated chiral amines that are prevalent in FDA-approved drugs [1].

Flavodoxin-Targeted Antibacterial Agent Discovery Against Drug-Resistant Helicobacter pylori

The compound is specifically cited in the flavodoxin inhibitor discovery literature as a scaffold for testing electron-deficient chromenes and styrenes against Helicobacter pylori flavodoxin [1]. Researchers targeting H. pylori antimicrobial resistance should select this compound for structure-activity relationship (SAR) studies, as its meta-CF₃ group contributes to both target binding (via enhanced electrophilicity) and bacterial membrane penetration (via elevated LogP of 3.48 vs. ~1.8–2.0 for unsubstituted β-nitrostyrene) .

Conjugate Addition and Michael Addition Methodology Development Favoring Electron-Deficient Nitroalkenes

Synthetic methodology groups developing new organocatalytic or metal-catalyzed Michael addition reactions should use this compound as a representative electron-deficient β-nitrostyrene substrate, leveraging its strong electron-withdrawing character (σₘ = +0.43) to benchmark substrate scope against electron-rich (e.g., 4-OCH₃, σₚ = -0.27) and electronically neutral analogs . Its reactivity profile ensures faster reaction rates and higher conversions compared to electron-donating substituted congeners .

Trifluoromethylated Heterocycle Synthesis via Tandem Reduction-Cyclization Cascades

Following transfer hydrogenation, the resulting chiral β-trifluoromethyl amine can undergo gold-catalyzed intramolecular hydroamination to yield optically pure 3-trifluoromethyl-2,3-dihydropyrroles, as demonstrated by Uchikura et al. (2025) [1]. This specific transformation is enabled by the CF₃-bearing nitroalkene precursor; non-fluorinated β-nitrostyrenes cannot access this fluorinated heterocycle class without additional synthetic manipulation [1].

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